crystal structure analysis of 1-Amino-3-methylimidazolidine-2,4-dione hydrochloride
crystal structure analysis of 1-Amino-3-methylimidazolidine-2,4-dione hydrochloride
An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Amino-3-methylimidazolidine-2,4-dione Hydrochloride
Abstract
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules.[1][2] This guide provides a comprehensive, field-proven walkthrough of the critical stages involved in the , a small organic molecule of interest in medicinal chemistry due to its hydantoin core.[3][4] We will navigate the entire workflow, from initial synthesis and the crucial step of obtaining diffraction-quality single crystals to the final stages of structure solution, refinement, and validation. The causality behind key experimental choices and the logic of the crystallographic refinement process are emphasized to provide researchers, scientists, and drug development professionals with a robust framework for their own structural investigations.
Introduction: The Imperative of Structural Elucidation
The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the core of various pharmaceutical agents with anticonvulsant, antiarrhythmic, and antidiabetic properties.[3][5] 1-Amino-3-methylimidazolidine-2,4-dione hydrochloride (C₃H₆ClN₃O₂) is a derivative of this important heterocyclic system.[6] Understanding its precise three-dimensional structure is paramount for several reasons:
-
Structure-Activity Relationship (SAR): Elucidating the exact conformation, bond lengths, angles, and intermolecular interactions provides a foundational blueprint for understanding how the molecule interacts with biological targets.
-
Rational Drug Design: An accurate crystal structure enables computational modeling and the rational design of more potent and selective analogs.
-
Polymorphism and Formulation: The crystalline form can significantly impact a drug's physical properties, such as solubility and stability. Crystal structure analysis is essential for identifying and characterizing different polymorphs.
This guide details the integrated experimental and computational protocol required to achieve a high-resolution crystal structure of the title compound.
Synthesis and Crystallization: The Foundation of Analysis
The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent, often challenging, growth of a suitable single crystal. The quality of the crystal is the single most important determinant for the quality of the diffraction data and, ultimately, the final structure.[1][7]
Synthesis of 1-Amino-3-methylimidazolidine-2,4-dione Hydrochloride
While various methods exist for synthesizing substituted imidazolidine-2,4-diones, a common approach involves the cyclization of appropriate precursors.[4][5] A plausible route for the title compound would start with a methylated urea derivative, followed by reactions to introduce the amino group and form the heterocyclic ring. The final step involves treating the free base with hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.
Protocol for Single Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in size with well-defined faces and no visible cracks—is a critical bottleneck.[1] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice. Several classical methods can be employed.[7][8]
Experimental Protocol: Crystallization via Slow Evaporation
-
Solvent Screening: Begin by performing a qualitative solubility evaluation. The ideal solvent is one in which the compound is moderately soluble. For a hydrochloride salt, polar solvents like methanol, ethanol, or water are good starting points.
-
Solution Preparation: Dissolve a small amount (5-10 mg) of 1-Amino-3-methylimidazolidine-2,4-dione hydrochloride in the minimum amount of the chosen solvent at room temperature or with gentle heating. Ensure the compound is fully dissolved.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap or parafilm containing a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks.
-
Monitoring: Place the vial in a vibration-free location and monitor it periodically for crystal growth. The slow decrease in solvent volume gradually increases the concentration, leading to nucleation and crystal growth.
Alternative Method: Vapor Diffusion
If slow evaporation fails, vapor diffusion is a powerful alternative. This involves dissolving the compound in a "good" solvent and allowing a "poor" solvent (an antisolvent) to slowly diffuse into it, reducing the compound's solubility and inducing crystallization.[8]
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the analytical technique used to determine the atomic and molecular structure of a crystal.[1][7] A collimated beam of X-rays is directed at the single crystal, which diffracts the X-rays into a specific pattern of spots. The geometry and intensity of this pattern contain the information about the arrangement of atoms within the crystal.
Experimental Workflow for Data Collection
The objective of data collection is to obtain a complete and high-quality set of diffraction intensities up to a sufficient resolution.[9]
Caption: High-level workflow for SCXRD data collection.
Step-by-Step Data Collection Protocol
-
Crystal Selection and Mounting: Using a microscope, select a high-quality crystal. Mount it on a cryoloop or glass fiber and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
-
Diffractometer Setup: Center the crystal in the X-ray beam of a single-crystal diffractometer.
-
Initial Screening: Collect a few initial diffraction images (test shots) at different orientations.[10] This helps to quickly assess the crystal's diffraction quality.
-
Indexing and Unit Cell Determination: The positions of the diffraction spots from the initial frames are used by indexing software to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[11][12]
-
Data Collection Strategy: Based on the crystal system and desired resolution, the software will calculate an optimal strategy for collecting a complete dataset. This involves defining the scan ranges, oscillation angle per frame (e.g., 0.5-1.0 degrees), and exposure time per frame.[10]
-
Full Data Collection: Execute the data collection run. The crystal is rotated in the X-ray beam, and hundreds or thousands of diffraction images are recorded.
-
Data Processing: After collection, the raw images are processed. This involves two key stages:
-
Integration: The software locates each diffraction spot on the images, measures its intensity, and assigns it Miller indices (h, k, l).[12]
-
Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in beam intensity and crystal volume. An absorption correction is also applied to compensate for the absorption of X-rays by the crystal itself.[9] The output is a single reflection file (typically in .hkl format) containing the h, k, l indices and their corresponding intensities.
-
Structure Solution and Refinement
With a processed reflection file, the next phase is to determine the atomic arrangement. This is a computational process that involves solving the "phase problem" and then iteratively refining the atomic model to best fit the experimental data.[13] The SHELX suite of programs (SHELXS for solution, SHELXL for refinement) is the most widely used software for small-molecule crystallography.[14][15]
Caption: The iterative cycle of crystallographic refinement.
Structure Solution
The diffraction experiment measures the intensities of the reflections, but not their phases. The phase information is lost. Structure solution methods aim to find an initial set of phases to generate a preliminary electron density map. For small molecules like the title compound, Direct Methods are highly effective.[15][16] This mathematical approach uses statistical relationships between the reflection intensities to derive the initial phases.
Structure Refinement Protocol
Refinement is the iterative process of adjusting the parameters of the structural model (atomic coordinates, displacement parameters) to achieve the best possible agreement between the calculated diffraction data (Fc) from the model and the observed experimental data (Fo).[13]
-
Initial Model Building: The initial electron density map from the solution step will show peaks corresponding to the heavier atoms (Cl, O, N, C). Assign these atoms to the strongest peaks.
-
Isotropic Refinement: Perform several cycles of least-squares refinement, treating the thermal motion of each atom as a simple sphere (isotropic). After this step, calculate a difference Fourier map (Fo-Fc), which will reveal the locations of missing atoms as positive peaks and incorrectly placed atoms as negative peaks.
-
Anisotropic Refinement: Once all non-hydrogen atoms are located, refine their displacement parameters anisotropically, modeling their thermal motion as ellipsoids. This provides a more accurate model.[13]
-
Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference map. They can also be placed in geometrically calculated positions and refined using a "riding model."
-
Final Refinement and Validation: Continue refinement until the model converges, meaning that further cycles cause no significant changes in the parameters. Key indicators of a good refinement are:
-
R1: The residual factor, a measure of the agreement between observed and calculated structure factor amplitudes. Values below 5% (0.05) are generally considered good.
-
wR2: A weighted residual factor based on intensities.
-
Goodness of Fit (GooF): Should be close to 1.0.
-
The final difference electron density map should be relatively flat, with no significant peaks or holes.
-
Data Presentation and Structural Insights
The final output of a crystal structure analysis is a Crystallographic Information File (CIF), which contains all the information about the experiment and the final refined model.
Crystallographic Data Summary
The following table presents plausible crystallographic data for 1-Amino-3-methylimidazolidine-2,4-dione hydrochloride.
| Parameter | Value |
| Chemical Formula | C₃H₆ClN₃O₂ |
| Formula Weight | 151.55 g/mol [6] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.5 Å |
| b | 12.1 Å |
| c | 7.2 Å |
| α | 90° |
| β | 98.5° |
| γ | 90° |
| Volume | 725 ų |
| Z (Molecules per unit cell) | 4 |
| Data Collection | |
| Temperature | 100 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Refinement | |
| Final R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.110 |
| Goodness-of-Fit (GooF) | 1.05 |
Note: The values in this table are representative and for illustrative purposes.
Key Structural Features
Based on the refined model, a detailed analysis of the molecular geometry and intermolecular interactions can be performed. Key features to analyze for 1-Amino-3-methylimidazolidine-2,4-dione hydrochloride would include:
-
Conformation: The planarity of the five-membered imidazolidine-2,4-dione ring.
-
Hydrogen Bonding: The extensive network of hydrogen bonds is expected to be a dominant feature. The amino group (N-H) and the ring nitrogen (N-H) are strong hydrogen bond donors, while the carbonyl oxygens (C=O) and the chloride anion (Cl⁻) are strong acceptors. These interactions will govern the crystal packing.
-
Ionic Interaction: The electrostatic interaction between the protonated organic cation and the chloride anion.
Conclusion
The is a multi-stage process that demands precision in both experimental execution and computational analysis. This guide has outlined a robust and logical workflow, from the foundational step of growing high-quality single crystals to the intricate process of structure refinement. The resulting atomic-level structural information is invaluable, providing the definitive evidence required for advancing research in medicinal chemistry, drug design, and materials science.
References
-
Scribd. X-ray Crystallography Data Collection Guide. Available from: [Link].
-
SPT Labtech. Chemical crystallization. Available from: [Link].
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI: 10.1039/D2CS00697A. Available from: [Link].
-
Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction. Available from: [Link].
-
Course Hero. crystallization of small molecules. Available from: [Link].
-
Sci-Meet. Structure solution and refinement – WinGX. Available from: [Link].
-
Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link].
-
Macromolecular Crystallography Core Facility. X-ray Data Collection Course. Available from: [Link].
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. IUCr Journals. Available from: [Link].
-
Macromolecular Crystallography. User Guide - Data Collection and Processing. Available from: [Link].
-
OlexSys. Structure Solution. Available from: [Link].
-
University of Göttingen. The SHELX-97 Manual. Available from: [Link].
-
Wang, W.-X., et al. Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. Available from: [Link].
-
University of Kentucky. Tutorials - X-Ray Crystallography Facility. Available from: [Link].
-
The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press. Available from: [Link].
-
Cheng, X.-C., et al. Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Available from: [Link].
-
Oakwood Chemical. 1-Aminoimidazolidine-2,4-dione hydrochloride. Available from: [Link].
-
Orozco-Castillo, J. A., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. Available from: [Link].
-
Semantic Scholar. SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Available from: [Link].
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. 1-Aminoimidazolidine-2,4-dione hydrochloride [oakwoodchemical.com]
- 7. sptlabtech.com [sptlabtech.com]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. scribd.com [scribd.com]
- 10. User Guide - Data Collection and Processing [smb.slac.stanford.edu]
- 11. X-ray Data Collection Course [mol-xray.princeton.edu]
- 12. portlandpress.com [portlandpress.com]
- 13. media.sci-meet.com [media.sci-meet.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. psi.ch [psi.ch]
- 16. Structure Solution | OlexSys [olexsys.org]
